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Compound of Interest

Compound Name: 2-Fluoro-4-nitrobenzonitrile

Cat. No.: B1302158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial scale

synthesis of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in the pharmaceutical industry.

The described methodology is based on a robust and scalable three-step process, prioritizing

cost-effectiveness, safety, and high purity of the final product.

Overview of the Synthetic Pathway
The industrial synthesis of 2-Fluoro-4-nitrobenzonitrile is efficiently achieved through a three-

step sequence starting from the readily available 3,4-difluoronitrobenzene. The pathway

involves:

Ammonolysis: Selective substitution of the fluorine atom at the 4-position of 3,4-

difluoronitrobenzene with an amino group using aqueous ammonia.

Diazotization and Bromination: Conversion of the resulting 2-fluoro-4-nitroaniline to the

corresponding diazonium salt, followed by a Sandmeyer-type reaction to introduce a bromine

atom, yielding 2-bromo-1-fluoro-4-nitrobenzene.

Cyanation: A Rosenmund-von Braun reaction to replace the bromine atom with a nitrile

group using copper(I) cyanide, affording the final product, 2-Fluoro-4-nitrobenzonitrile.
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This synthetic route is advantageous for large-scale production due to the use of accessible

and relatively low-cost starting materials and reagents.
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CuCN, NMP
High T
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Caption: Overall synthetic pathway for 2-Fluoro-4-nitrobenzonitrile.

Experimental Protocols
The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of 2-Fluoro-4-nitroaniline
This procedure details the selective ammonolysis of 3,4-difluoronitrobenzene.

Reaction: 3,4-Difluoronitrobenzene + NH₃ (aq) → 2-Fluoro-4-nitroaniline + HF

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Molar Ratio

3,4-

Difluoronitrobenzene
159.09 159.1 kg 1.0

Aqueous Ammonia

(28%)
17.03 (as NH₃) 1215 L ~15.0

Copper(I) Oxide 143.09 15.7 kg ~0.11

Industrial Ethanol - 440 L -

Procedure:
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Charge a high-pressure reactor with 3,4-difluoronitrobenzene, copper(I) oxide, industrial

ethanol, and 28% aqueous ammonia.

Seal the reactor and begin agitation.

Heat the reaction mixture to 120-130°C. The pressure in the reactor will rise to approximately

1.2-1.8 MPa.

Maintain these conditions for 18-20 hours, monitoring the reaction progress by Gas

Chromatography (GC).

Once the reaction is complete, cool the reactor to room temperature and carefully vent any

excess pressure.

Transfer the reaction mixture into a vessel containing water to precipitate the product.

Filter the resulting yellow solid and wash thoroughly with water to remove any inorganic

salts.

Dry the solid under vacuum to yield 2-fluoro-4-nitroaniline.

Expected Yield: ~90-95% Purity: >98% (by HPLC)

Step 2: Synthesis of 2-Bromo-1-fluoro-4-nitrobenzene
This protocol describes the diazotization of 2-fluoro-4-nitroaniline followed by bromination.

Reaction: 2-Fluoro-4-nitroaniline + NaNO₂ + HBr → [Intermediate Diazonium Salt] → 2-Bromo-

1-fluoro-4-nitrobenzene

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Molar Ratio

2-Fluoro-4-nitroaniline 156.11 156.1 kg 1.0

Hydrobromic Acid

(48%)
80.91 680 kg ~4.0

Sodium Nitrite 69.00 72.5 kg ~1.05

Copper(I) Bromide 143.45 Catalyst -

Procedure:

In a suitable reactor, suspend 2-fluoro-4-nitroaniline in 48% hydrobromic acid.

Cool the suspension to 0-5°C with constant stirring.

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

After the addition is complete, stir the mixture for an additional 30 minutes to ensure

complete diazotization.

In a separate reactor, prepare a solution of copper(I) bromide in hydrobromic acid.

Slowly add the cold diazonium salt solution to the copper(I) bromide solution, allowing the

temperature to rise gradually. Nitrogen gas will be evolved.

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

The crude product is isolated by filtration or extraction with a suitable solvent (e.g.,

dichloromethane).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain crude 2-bromo-1-fluoro-4-

nitrobenzene.

The crude product can be purified by recrystallization from a suitable solvent like ethanol.
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Expected Yield: ~80-85% Purity: >99% (by HPLC)

Step 3: Synthesis of 2-Fluoro-4-nitrobenzonitrile
This final step involves the cyanation of 2-bromo-1-fluoro-4-nitrobenzene.

Reaction: 2-Bromo-1-fluoro-4-nitrobenzene + CuCN → 2-Fluoro-4-nitrobenzonitrile + CuBr

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Molar Ratio

2-Bromo-1-fluoro-4-

nitrobenzene
220.00 220.0 kg 1.0

Copper(I) Cyanide 89.56 98.5 kg ~1.1

N-Methyl-2-

pyrrolidone (NMP)
99.13 ~1000 L Solvent

Procedure:
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Caption: Experimental workflow for the cyanation step.
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Charge a reactor with 2-bromo-1-fluoro-4-nitrobenzene and N-Methyl-2-pyrrolidone (NMP).

Add copper(I) cyanide to the mixture.

Heat the reaction mixture to 150-160°C and stir vigorously.

Maintain the temperature for 4-6 hours, monitoring the reaction by High-Performance Liquid

Chromatography (HPLC) until the starting material is consumed.

After completion, cool the reaction mixture to room temperature.

Pour the reaction mixture into an aqueous solution of ferric chloride to complex with the

copper salts.

Filter the mixture to remove the precipitated copper salts.

Extract the filtrate with a suitable organic solvent, such as ethyl acetate.

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate and filter.

Remove the solvent by distillation under reduced pressure to yield the crude product.

Purify the crude 2-Fluoro-4-nitrobenzonitrile by recrystallization from toluene or ethanol to

obtain a yellow crystalline solid.

Expected Yield: ~85-90% Purity: >99.5% (by HPLC)

Summary of Quantitative Data
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Step
Starting
Material

Product
Molar Ratio
of Key
Reagents

Typical
Yield

Purity

1.

Ammonolysis

3,4-

Difluoronitrob

enzene

2-Fluoro-4-

nitroaniline

1 : ~15

(Substrate :

NH₃)

90-95% >98%

2.

Diazotization/

Bromination

2-Fluoro-4-

nitroaniline

2-Bromo-1-

fluoro-4-

nitrobenzene

1 : ~1.05

(Aniline :

NaNO₂)

80-85% >99%

3. Cyanation

2-Bromo-1-

fluoro-4-

nitrobenzene

2-Fluoro-4-

nitrobenzonitr

ile

1 : ~1.1

(Bromide :

CuCN)

85-90% >99.5%

Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated

area, wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab

coat. The following table summarizes the key hazards associated with the chemicals used in

this synthesis.
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Chemical GHS Pictograms Hazard Statements
Precautionary
Statements

3,4-

Difluoronitrobenzene
GHS07 H315, H319, H335

P261, P280,

P302+P352,

P305+P351+P338

Aqueous Ammonia

(28%)

GHS05, GHS07,

GHS09
H314, H335, H400

P260, P273, P280,

P305+P351+P338,

P310

2-Fluoro-4-nitroaniline GHS07 H302, H312, H332

P261, P280,

P301+P312,

P302+P352,

P304+P340

Hydrobromic Acid

(48%)
GHS05, GHS07 H314, H335

P260, P280,

P301+P330+P331,

P305+P351+P338

Sodium Nitrite
GHS03, GHS06,

GHS09

H272, H301, H319,

H400

P210, P220, P273,

P301+P310

2-Bromo-1-fluoro-4-

nitrobenzene
GHS07 H302 P301+P312+P330

Copper(I) Cyanide GHS06, GHS09
H300, H310, H330,

H410

P260, P273, P280,

P301+P310,

P302+P352

N-Methyl-2-

pyrrolidone (NMP)
GHS07, GHS08

H315, H319, H335,

H360D

P201, P261, P280,

P308+P313

2-Fluoro-4-

nitrobenzonitrile
GHS06 H301, H311, H331

P261, P280,

P301+P310

This information is a summary. Always consult the full Safety Data Sheet (SDS) for each

chemical before use.
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Available at: [https://www.benchchem.com/product/b1302158#industrial-scale-synthesis-of-
2-fluoro-4-nitrobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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